N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide
Overview
Description
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide is a synthetic organic compound characterized by the presence of an adamantyl group, a benzamide moiety, and a chlorine atom The adamantyl group, derived from adamantane, is known for its rigid and bulky structure, which imparts unique chemical and physical properties to the compound
Mechanism of Action
Target of Action
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide is a synthetic compound that has been identified as a designer drug Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds typically target cannabinoid receptors in the nervous system, influencing neurotransmitter release in the brain.
Mode of Action
Synthetic cannabinoids generally work by binding to cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids . This interaction can lead to changes in perception, mood, consciousness, cognition, and motor coordination.
Biochemical Pathways
Synthetic cannabinoids typically affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Pharmacokinetics
The adamantane group in the compound is known for its high thermal stability and resistance to most common chemical reactions , which might influence its pharmacokinetic properties.
Result of Action
Synthetic cannabinoids can cause a wide range of effects, from euphoria and relaxation to harmful effects such as tachycardia, hypertension, hallucinations, and even seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide typically involves multiple steps, starting with the preparation of the adamantylmethyl precursor. One common method involves the alkylation of adamantane with a suitable alkyl halide, followed by the introduction of the benzamide moiety through an amide coupling reaction. The final step involves the chlorination of the aromatic ring to introduce the chlorine atom.
Alkylation of Adamantane: Adamantane is reacted with an alkyl halide, such as 1-bromomethyladamantane, in the presence of a strong base like sodium hydride or potassium tert-butoxide. This step forms the adamantylmethyl intermediate.
Amide Coupling: The adamantylmethyl intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at reflux temperatures.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of antiviral and anticancer agents.
Materials Science: The compound’s unique structural properties make it useful in the design of novel materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent.
Uniqueness
The presence of the 3-chloro-N-methylbenzamide moiety distinguishes this compound from other adamantane derivatives. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
List of Similar Compounds
- Amantadine
- Memantine
- Rimantadine
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-chloro-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-21(18(22)16-3-2-4-17(20)8-16)12-19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHMSGGZKAOENT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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